

# Physical and chemical properties of Creticoside C

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## Compound of Interest

Compound Name: **Creticoside C**

Cat. No.: **B1151786**

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An in-depth technical guide on the physical, chemical, and biological properties of **Creticoside C**, designed for researchers, scientists, and professionals in drug development.

## Introduction

**Creticoside C** is a diterpenoid glycoside that can be sourced from the herbs of *Pteris cretica*. [1] As a member of the pterosin family of compounds, which are characteristic constituents of the Pteridaceae family, it is a subject of interest for its potential biological activities.[2] This document provides a comprehensive overview of the known physical and chemical properties of **Creticoside C**, detailed experimental protocols for its isolation and evaluation of its cytotoxic effects, and discusses its potential biological activities and mechanisms of action.

## Physical and Chemical Properties

The physical and chemical properties of **Creticoside C** are summarized in the table below. While specific experimental data for some properties like melting point and detailed spectral analyses are not readily available in the public domain, the fundamental molecular attributes have been established.

Property	Value	Reference(s)
Molecular Formula	C <sub>26</sub> H <sub>44</sub> O <sub>8</sub>	[3]
Molecular Weight	484.6 g/mol	[3]
CAS Number	53452-34-9	[1]
Physical Description	Powder	[1]
Solubility	Soluble in DMSO, Pyridine, Methanol, Ethanol	[1]
Storage	Store at 2-8°C for up to 24 months. For solutions, store as aliquots at -20°C for up to two weeks.	[1]

## Spectral Data

Detailed spectral data for **Creticoside C** is limited. However, analysis of related compounds isolated from *Pteris cretica* can provide some insight. For instance, the UV spectrum for a related pterosin, creticoside A, showed characteristic absorptions at 219, 265, and 303 nm.[2] For <sup>1</sup>H and <sup>13</sup>C-NMR, the chemical shifts are influenced by the electronegativity of attached atoms and the hybridization state of the carbons, with carbonyl carbons typically appearing far downfield (170-220 ppm) in <sup>13</sup>C NMR spectra.[4][5][6] Infrared (IR) spectroscopy would be expected to show characteristic peaks for hydroxyl (-OH), carbonyl (C=O), and glycosidic (C-O) bonds.

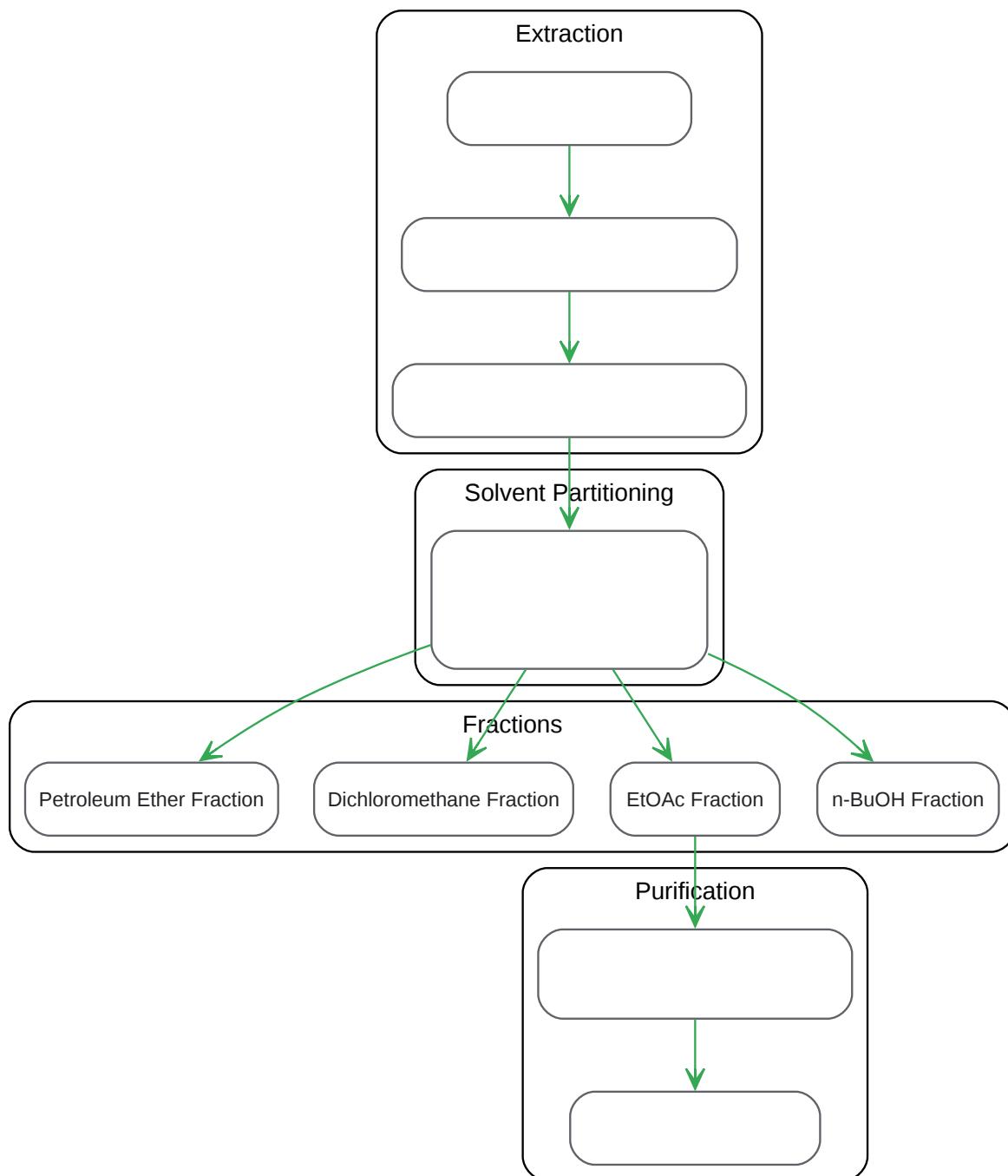
## Experimental Protocols

The following sections detail the methodologies for the extraction and purification of pterosins from *Pteris cretica* and for assessing their cytotoxic activity, based on established protocols for compounds isolated from this plant.[2]

### Extraction and Isolation of Pterosins

The workflow for extracting and isolating pterosins, including **Creticoside C**, from the aerial parts of *Pteris cretica* is a multi-step process involving solvent extraction, partitioning, and

chromatographic separation.



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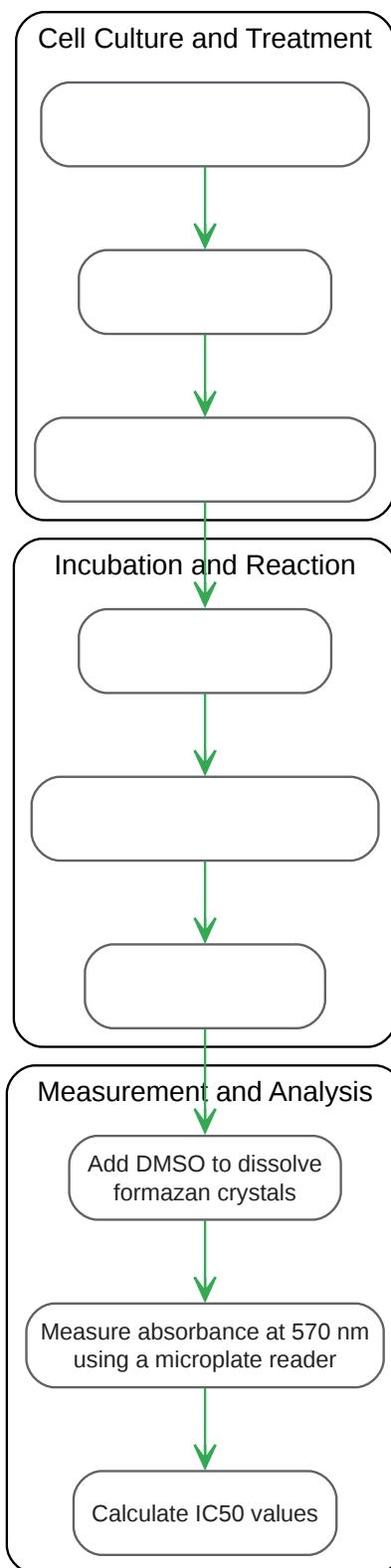
Caption: Workflow for the extraction and isolation of pterosins from *Pteris cretica*.

Methodology:

- The aerial parts of *P. cretica* are extracted with 70% (v/v) aqueous ethanol.[2]
- The resulting extract is concentrated under reduced pressure to yield a residue.[2]
- This residue is then successively partitioned with petroleum ether, dichloromethane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).[2]
- Each of the resulting fractions is concentrated.[2]
- The fractions, particularly the EtOAc fraction, are subjected to further separation and purification using various column chromatography techniques (e.g., Sephadex LH-20, RP-18 silica gel) and High-Performance Liquid Chromatography (HPLC) to yield pure pterosins like **Creticoside C**.[2]

## In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of **Creticoside C** can be evaluated against various human tumor cell lines using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

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Caption: Workflow for the in vitro MTT cytotoxicity assay.

### Methodology:

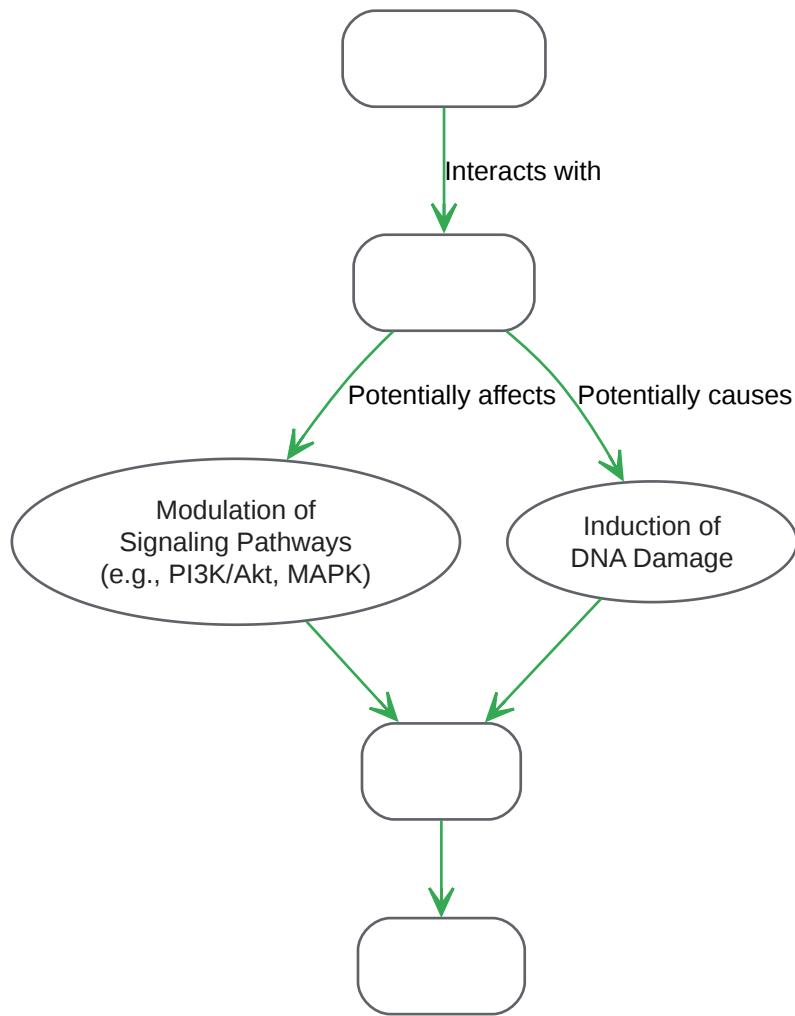
- Human tumor cell lines (e.g., HCT-116, SH-SY5Y, SGC-7901, Lovo) are seeded into 96-well plates.[2]
- After 24 hours of incubation, the cells are treated with various concentrations of **Creticoside C**.[2]
- The plates are then incubated for an additional 48 hours.[2]
- Following the treatment period, MTT solution is added to each well, and the plates are incubated for 4 hours to allow for the formation of formazan crystals by viable cells.[2]
- Dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[2]
- The absorbance is measured at a wavelength of 570 nm using a microplate reader.[2]
- The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated.

## Biological Activities and Mechanism of Action

While extensive biological data for **Creticoside C** is not widely published, related compounds from *Pteris cretica* have demonstrated noteworthy bioactivities.

### Cytotoxic Activity

A study on new pterosins from *Pteris cretica* showed that a related compound, creticoside A, exhibited cytotoxic activity against the HCT-116 human colon cancer cell line.[2] This suggests that **Creticoside C** may also possess cytotoxic properties, making it a candidate for further investigation in cancer research. The potential mechanism for such cytotoxicity could involve the induction of apoptosis.



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Caption: Potential mechanism of action for the cytotoxic effects of **Creticoside C**.

## Potential Signaling Pathways

The precise signaling pathways modulated by **Creticoside C** have not been elucidated. However, many glycosides exert their biological effects by interacting with key cellular signaling pathways. For instance, some cardiac glycosides have been shown to inhibit the Na<sup>+</sup>/K<sup>+</sup> ATPase pump and modulate pathways such as PI3K/Akt/mTOR and MAPK signaling, leading to anti-cancer effects.<sup>[7][8]</sup> While **Creticoside C** is a diterpenoid glycoside and not a cardiac glycoside, these pathways represent potential areas of investigation for understanding its mechanism of action. Future research should focus on determining if **Creticoside C** interacts with similar or novel signaling cascades to exert its potential cytotoxic effects.

## Conclusion

**Creticoside C** is a diterpenoid glycoside with defined physical and chemical properties. While comprehensive biological data is still emerging, the known cytotoxic activity of related compounds from its natural source, *Pteris cretica*, suggests that **Creticoside C** holds promise as a molecule of interest for further pharmacological investigation, particularly in the field of oncology. The experimental protocols outlined in this guide provide a solid framework for the isolation, purification, and biological evaluation of this compound. Future studies are warranted to fully characterize its spectral properties, elucidate its specific mechanisms of action, and explore its full therapeutic potential.

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